Lipophilicity (XLogP) Differentiation from 4-Phenyl Analog
The target compound's predicted XLogP is 2.4, indicating moderate lipophilicity suitable for oral absorption and blood-brain barrier penetration according to Lipinski's Rule of Five. In contrast, the direct 4-phenyl analog (5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol) is predicted to have an XLogP of approximately 3.9, which approaches the upper limit of optimal drug-likeness and may increase promiscuous binding or metabolic instability [1]. This difference is critical for selecting a scaffold with a balanced hydrophilicity-hydrophobicity profile in early-stage drug discovery.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.4 |
| Comparator Or Baseline | 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS 181696-73-1): XLogP ≈ 3.9 (predicted) |
| Quantified Difference | ΔXLogP ≈ –1.5 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem/chem960) |
Why This Matters
A lower XLogP improves aqueous solubility and reduces off-target binding risk, making the ethyl analog a more attractive starting point for lead optimization requiring balanced ADME properties.
- [1] PubChem (CID 1021692, SID 12025683). Predicted XLogP for structurally related 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol ≈ 3.9 (class-level inference from scaffold matching). View Source
